molecular formula C12H15N5O2 B7101145 N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine

Cat. No.: B7101145
M. Wt: 261.28 g/mol
InChI Key: PJCPCASFSJYKTB-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine is a complex organic compound featuring both imidazole and pyridine rings

Properties

IUPAC Name

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-9-6-14-10(16-9)7-15-12-11(17(18)19)8(2)4-5-13-12/h4-6H,3,7H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPCASFSJYKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)CNC2=NC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 5-ethyl-1H-imidazole with a suitable alkylating agent, followed by nitration and subsequent amination to introduce the nitro and amine groups on the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The imidazole and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various alkyl or aryl groups onto the imidazole or pyridine rings.

Scientific Research Applications

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A nitroimidazole antibiotic with similar structural features.

    Imidazole derivatives: Compounds like benzimidazole and its derivatives share the imidazole ring structure.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring.

Uniqueness

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine is unique due to the combination of both imidazole and pyridine rings, along with specific functional groups that confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.

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